

Investigating the role of Odevixibat in Alagille syndrome

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Odevixibat

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Odevixibat in Alagille Syndrome: A Technical Guide

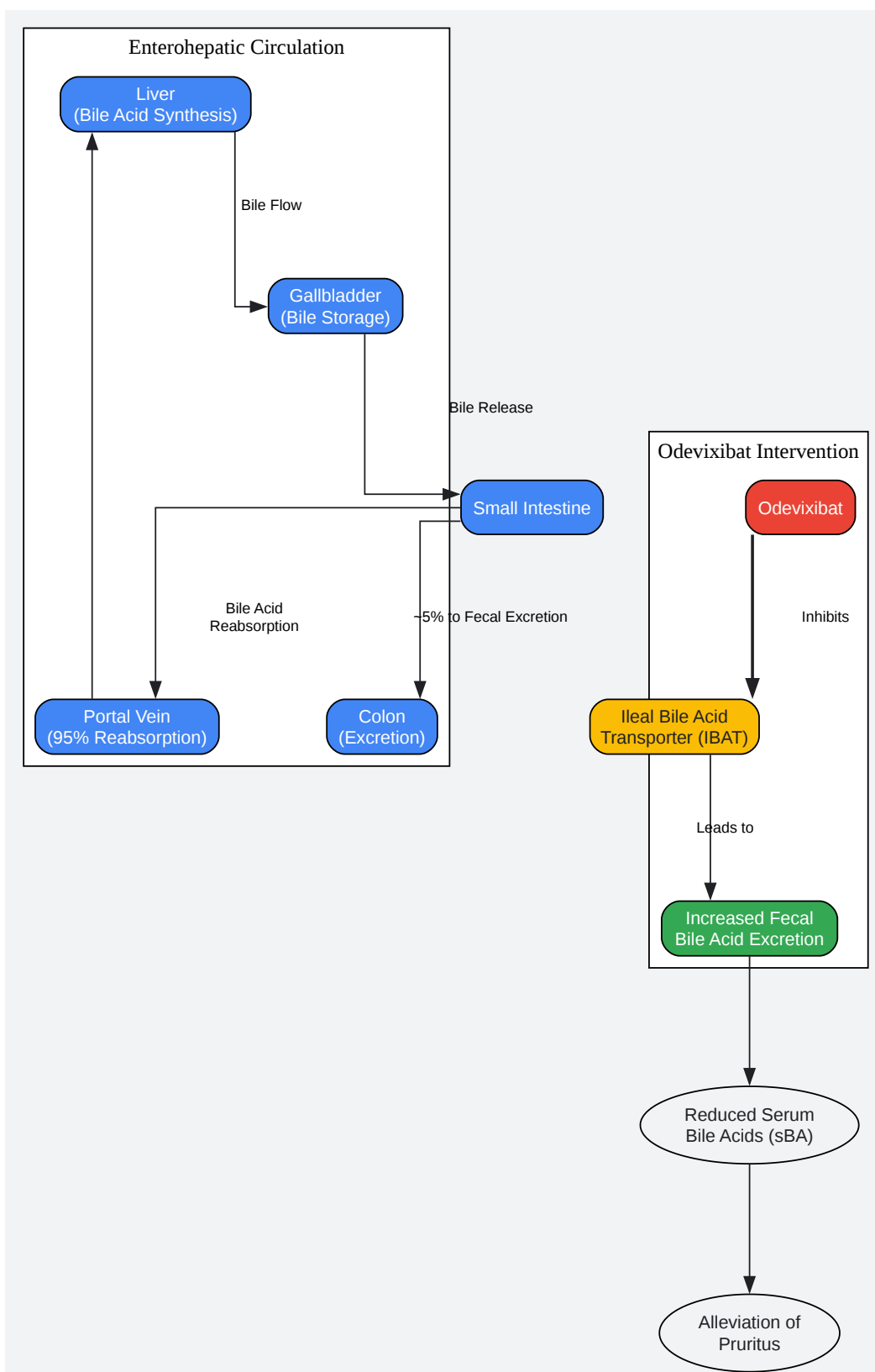
Introduction

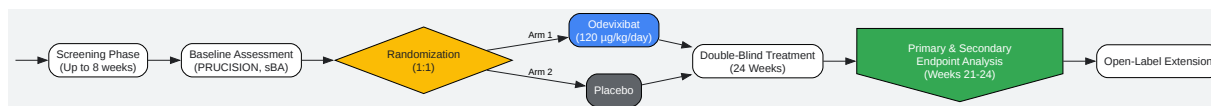
Alagille syndrome (ALGS) is a rare, autosomal dominant genetic disorder characterized by a range of abnormalities, including chronic cholestasis, which leads to a burdensome accumulation of bile acids in the liver and bloodstream. This accumulation is a primary driver of severe pruritus (itching) and can contribute to progressive liver disease. **Odevixibat** is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), offering a non-surgical, targeted therapeutic approach to disrupt the enterohepatic circulation of bile acids. This document provides a detailed technical overview of **Odevixibat**'s mechanism of action, clinical trial data, and experimental protocols relevant to its application in Alagille syndrome.

Mechanism of Action: IBAT Inhibition

Odevixibat exerts its therapeutic effect through the targeted inhibition of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). This transporter is primarily responsible for the reabsorption of bile acids from the terminal ileum back into the portal circulation. In patients with Alagille syndrome, the impaired bile flow leads to an accumulation of bile acids. By blocking IBAT, **Odevixibat** effectively reduces the reabsorption of these bile acids, thereby increasing their fecal excretion. This interruption of the enterohepatic circulation leads to a decrease in the overall bile acid pool, reducing the

concentration of serum bile acids (sBA) and alleviating the associated symptoms, most notably cholestatic pruritus.





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- To cite this document: BenchChem. [Investigating the role of Odevixibat in Alagille syndrome]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1663563#investigating-the-role-of-odevixibat-in-alagille-syndrome\]](https://www.benchchem.com/product/b1663563#investigating-the-role-of-odevixibat-in-alagille-syndrome)

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